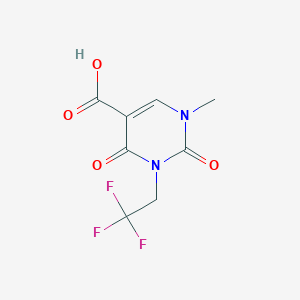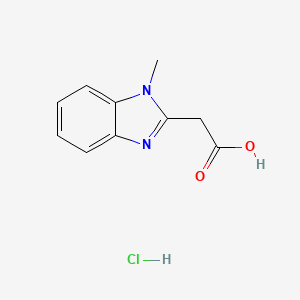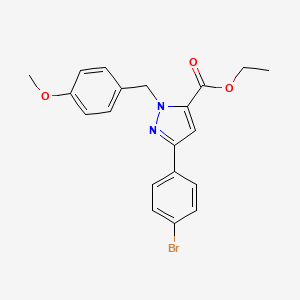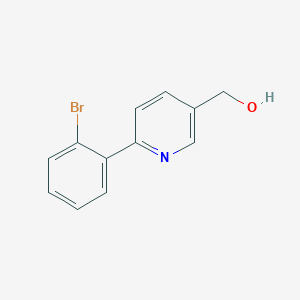
(6-(2-Bromophenyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(2-Bromophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of substituted pyridines It features a bromophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Bromophenyl)pyridin-3-yl)methanol typically involves the following steps:
Bromination: The introduction of a bromine atom to the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridine Ring Formation: The formation of the pyridine ring can be accomplished through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Methanol Group Introduction: The methanol group can be introduced via reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for bromination and automated systems for pyridine ring formation and reduction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, Pd/C with H2.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(2-Bromophenyl)pyridin-3-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (6-(2-Bromophenyl)pyridin-3-yl)methanol depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit certain kinases or interact with neurotransmitter receptors.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role.
Comparison with Similar Compounds
(6-(2-Bromophenyl)pyridin-3-yl)methanol: can be compared with other substituted pyridines:
(6-Phenylpyridin-3-yl)methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.
(6-(2-Chlorophenyl)pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
(6-(2-Fluorophenyl)pyridin-3-yl)methanol: Contains a fluorine atom, which can significantly alter its electronic properties and interactions.
These comparisons highlight the unique properties of This compound , such as its specific reactivity due to the presence of the bromine atom.
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
[6-(2-bromophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-7,15H,8H2 |
InChI Key |
NYKOWPHCJQQLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride](/img/structure/B14864597.png)
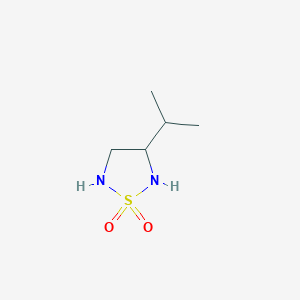
![Ethyl 2-(benzo[D][1,3]dioxol-5-YL)oxazole-4-carboxylate](/img/structure/B14864602.png)
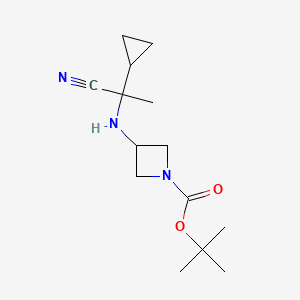
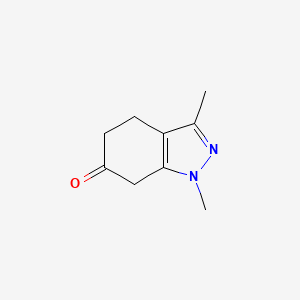
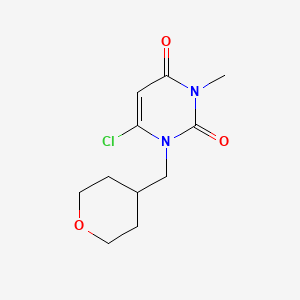
![tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14864624.png)
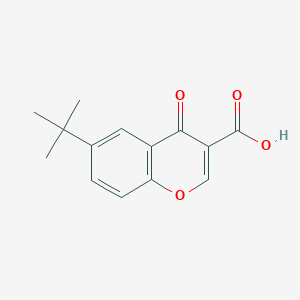
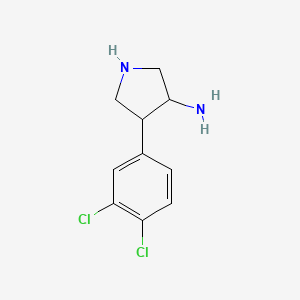
![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
